1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-isobutyl-3-piperidinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-isobutyl-3-piperidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the isobutyl group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-isobutyl-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of analogs with different substituents on the quinoline or piperidine rings.
Scientific Research Applications
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-isobutyl-3-piperidinecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in areas such as cancer or infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-isobutyl-3-piperidinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-methyl-3-piperidinecarboxamide
- 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-piperidinecarboxamide
- 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-(2-thienylmethyl)-3-piperidinecarboxamide
Uniqueness
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-isobutyl-3-piperidinecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the isobutyl group, in particular, may confer specific properties that are not observed in its analogs.
This detailed article provides a comprehensive overview of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-isobutyl-3-piperidinecarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H28ClN3O2 |
---|---|
Molecular Weight |
438.0 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H28ClN3O2/c1-16(2)14-27-24(30)18-9-6-12-29(15-18)23-22(17-7-4-3-5-8-17)20-13-19(26)10-11-21(20)28-25(23)31/h3-5,7-8,10-11,13,16,18H,6,9,12,14-15H2,1-2H3,(H,27,30)(H,28,31) |
InChI Key |
PMHRVSLLXZSXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.